3-(Isothiocyanatomethyl)heptane

Description

Contextualizing 3-(Isothiocyanatomethyl)heptane within the Broader Isothiocyanate Chemical Class

This compound is a member of the isothiocyanate family, a class of organic compounds characterized by the functional group -N=C=S. wikipedia.org Isothiocyanates are responsible for the pungent flavors in vegetables like mustard, radish, and horseradish. britannica.com Many isothiocyanates found in nature are derived from the enzymatic conversion of glucosinolates, which are secondary metabolites present in cruciferous vegetables such as broccoli, cabbage, and cauliflower. wikipedia.org

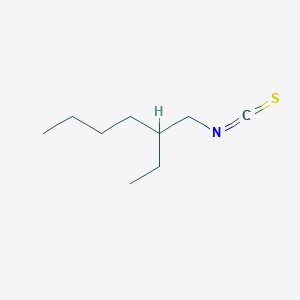

The isothiocyanate functional group consists of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. wikipedia.org This structure allows for a variety of chemical reactions, making isothiocyanates valuable intermediates in organic synthesis. rsc.org The general formula for an isothiocyanate is R-N=C=S, where 'R' represents an organic substituent. ebi.ac.uk In the case of this compound, the 'R' group is a branched aliphatic chain, specifically a heptane (B126788) molecule substituted at the third position with a methyl group attached to the isothiocyanato functional group. chemicalbook.combiosynth.com

The physical and chemical properties of isothiocyanates can vary significantly based on the nature of the 'R' group. For instance, many are liquids, while others are solids. tcichemicals.com Their applications are diverse, ranging from use in high-performance liquid chromatography (HPLC) labeling to being investigated for their biological activities. tcichemicals.comnih.gov

Historical Evolution of Research on Branched Aliphatic Isothiocyanates

Research into isothiocyanates has a history spanning nearly a century, initially focusing on naturally occurring compounds and their roles in plants. nih.govnih.gov Early studies, dating back to the 1920s, began to uncover the antimicrobial properties of plant-derived compounds, laying the groundwork for future investigations into specific chemical classes like isothiocyanates. nih.gov The identification of sulforaphane (B1684495) from broccoli in the 1950s marked a significant milestone in the study of aliphatic isothiocyanates. nih.gov

The synthesis of isothiocyanates has been a major focus of chemical research. nih.gov One of the most common methods involves the formation of a dithiocarbamate (B8719985) salt from a primary amine, which is then treated with a desulfurizing agent. nih.govorganic-chemistry.org Over the years, a variety of reagents have been developed for this purpose, including tosyl chloride and various metal nitrates. nih.govorganic-chemistry.org

More recent research has focused on developing more efficient and environmentally friendly synthetic methods. nih.govorganic-chemistry.org This includes photocatalyzed reactions and electrochemical methods that avoid the use of toxic reagents. organic-chemistry.org The study of branched aliphatic isothiocyanates, such as this compound, represents a more specialized area of this research, driven by the need to understand how structural variations, like chain branching, affect the compound's properties and potential applications.

Current Research Landscape and Significance of this compound Studies

Current research on isothiocyanates is broad, covering their synthesis, reactivity, and biological activities. rsc.org While much of the biological research has centered on well-known compounds like sulforaphane and phenethyl isothiocyanate, there is growing interest in structurally diverse isothiocyanates, including branched aliphatic variants. nih.govresearchgate.net

The study of this compound is significant as it contributes to a deeper understanding of structure-activity relationships within the isothiocyanate class. Research on the stability and reactivity of various isothiocyanates has shown a strong structure-reactivity relationship, where factors like the length of the side chain and the presence of electron-withdrawing groups can significantly influence their properties. chemrxiv.org Investigating a branched structure like this compound provides valuable data points for these models.

Furthermore, the synthesis of novel isothiocyanates remains an active area of research, with a focus on creating diverse molecular structures for various applications. rsc.org The availability of compounds like this compound from chemical suppliers indicates its use as a building block or a scaffold in the synthesis of more complex molecules. chemicalbook.combiosynth.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17NS | chemicalbook.combiosynth.comnih.gov |

| Molecular Weight | 171.31 g/mol | biosynth.comnih.gov |

| InChIKey | ZYEYDQLSVHQXDC-UHFFFAOYSA-N | uni.lu |

| SMILES | CCCCC(CC)CN=C=S | biosynth.comuni.lu |

| XLogP3-AA | 4.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 171.10817072 Da | nih.gov |

| Topological Polar Surface Area | 44.5 Ų | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(isothiocyanatomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEYDQLSVHQXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585338 | |

| Record name | 3-(Isothiocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21663-56-9 | |

| Record name | 3-(Isothiocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 3 Isothiocyanatomethyl Heptane

Intrinsic Reactivity of the Isothiocyanate Functional Group

The isothiocyanate group is characterized by a cumulative double bond system (N=C=S), which renders the central carbon atom highly electrophilic. This inherent reactivity allows for facile nucleophilic attack, forming the basis of its diverse chemical transformations. The general reactivity of isothiocyanates involves the addition of nucleophiles to the carbon atom of the -N=C=S group.

Common nucleophiles that react with isothiocyanates include primary and secondary amines, thiols, and alcohols. The reaction with amines yields thiourea (B124793) derivatives, while reactions with thiols produce dithiocarbamates. These reactions are fundamental in the synthetic utility of isothiocyanates.

| Nucleophile | Product |

| Primary/Secondary Amine | Thiourea |

| Thiol | Dithiocarbamate (B8719985) |

| Alcohol | Thiocarbamate |

This table illustrates the general products formed from the reaction of isothiocyanates with various nucleophiles.

The reactivity of the isothiocyanate group can be influenced by the nature of the substituent attached to the nitrogen atom. In the case of 3-(isothiocyanatomethyl)heptane, the alkyl group is electron-donating, which may slightly reduce the electrophilicity of the central carbon compared to aryl isothiocyanates.

This compound as a Versatile Synthetic Building Block

While specific literature on the synthetic applications of this compound is limited, its potential as a versatile building block can be inferred from the known reactivity of other aliphatic isothiocyanates in complex molecule synthesis.

Isothiocyanates are valuable reagents in tandem annulation reactions for the construction of heterocyclic scaffolds, including those found in bicyclic nucleoside analogues. These analogues are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities.

Although no specific examples involving this compound have been documented, a copper-catalyzed tandem annulation reaction has been reported for the synthesis of amino-substituted thiazolopyrimidine ribonucleosides. This reaction involves the coupling of triacetyl-5-iodo-cytidine with various organic isothiocyanates. The process is compatible with a range of aliphatic and aromatic isothiocyanates, suggesting that a simple alkyl isothiocyanate like this compound could potentially participate in similar transformations to yield novel bicyclic nucleoside analogues.

The isothiocyanate group can act as a covalent binder to nucleophilic residues (such as cysteine) in protein binding sites, making it a useful functional group in the design of irreversible ligands for receptor studies. While specific studies incorporating this compound into cannabinoid receptor ligands are not available, the general principle has been demonstrated with other isothiocyanate-containing molecules.

For instance, isothiocyanato-substituted aryl pyrazoles have been shown to bind covalently to the CB1 cannabinoid receptor. These compounds act as irreversible antagonists, which are valuable tools for studying receptor pharmacology and physiology. The design of such ligands often involves a pharmacophore that provides binding affinity and selectivity, coupled with the reactive isothiocyanate group for covalent attachment. The aliphatic nature of the heptyl group in this compound could influence the lipophilicity and binding interactions of a potential ligand, making it a candidate for exploration in the design of novel covalent probes for cannabinoid or other receptors.

Catalytic Systems and Their Influence on this compound Transformations (e.g., Copper Catalysis)

Catalytic systems, particularly those involving transition metals like copper, can significantly influence the reactivity and synthetic utility of isothiocyanates. Copper catalysts have been employed in a variety of transformations involving isothiocyanates, including cyclization and coupling reactions.

Copper-catalyzed reactions of isothiocyanates often proceed through intermediates that facilitate bond formations that are otherwise difficult to achieve. For example, copper catalysis has been utilized in the synthesis of 2-aminothiazoles from the coupling of oxime acetates with isothiocyanates. This reaction demonstrates broad substrate compatibility with various substituted isothiocyanates.

Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of 1,4-benzothiazines from terminal alkynes and 2-iodophenyl isothiocyanates. These examples highlight the potential for copper catalysis to enable complex transformations of the isothiocyanate functionality. While direct studies on this compound are absent, it is plausible that its transformations could be effectively mediated by copper catalysts to achieve a range of synthetically valuable products.

| Catalytic System | Reaction Type | Product Class |

| Copper(I) | Coupling with Oxime Acetates | 2-Aminothiazoles |

| Copper(I) | Tandem Annulation with Alkynes | 1,4-Benzothiazines |

This table provides examples of copper-catalyzed reactions involving isothiocyanates, indicating the potential for similar transformations with this compound.

Exploration of Biological Activities and Structure Activity Relationships of Isothiocyanates Including Relevant Analogs

Investigating Fungitoxic Activities of Isothiocyanates

The antifungal properties of isothiocyanates have been a subject of numerous studies, highlighting their potential as natural fungicides. Research has explored the efficacy of both naturally occurring and synthetically modified ITCs against a range of fungal pathogens.

Comparative Efficacy of Natural and Semisynthetic Isothiocyanates as Fungicides

Studies have demonstrated that the fungitoxic activity of isothiocyanates is influenced by their chemical structure. A variety of natural ITCs and their synthesized analogues have shown remarkable antifungal activity against fungi such as Aspergillus niger, Penicillium cyclopium, and Rhizoopus oryzae, as well as other saprophytic and parasitic fungi nih.govresearchgate.net. The efficacy of these compounds often correlates with their physicochemical properties. For instance, in the case of benzylisothiocyanate analogues, an inverse relationship has been observed between their antifungal activity and their molar solubility in water researchgate.net.

Research has identified several ITC compounds that are highly active against common human microbial pathogens at concentrations comparable to existing antimicrobial drugs nih.gov. The structural diversity among ITCs, from aliphatic to aromatic compounds, plays a crucial role in their antifungal potency. For example, aromatic ITCs are often favored for their ability to cross bacterial membrane structures more effectively than their aliphatic counterparts nih.gov.

A systematic study of various ITC classes against Bacillus cereus established a distinct structure-activity relationship, enabling the prediction of more efficient inhibitors nih.gov. This highlights the potential for designing novel semisynthetic ITCs with enhanced fungitoxic properties.

Synergistic Effects in Antifungal Combinations Involving Isothiocyanates

A promising area of research is the synergistic effect of isothiocyanates when combined with conventional antifungal agents. This approach can enhance the efficacy of existing treatments and potentially overcome drug resistance. For example, essential oils containing bioactive compounds, which can include isothiocyanates, have been shown to work synergistically with antifungal drugs mdpi.comnih.gov. These combinations may allow for reduced dosages of individual components, thereby limiting potential side effects mdpi.comnih.gov.

The mechanism behind this synergy often involves the disruption of the fungal cell wall and cytoplasmic membrane by the isothiocyanate, which in turn allows for better access of the conventional antifungal drug to its target nih.gov. Studies have demonstrated that such combinations can be effective against resistant strains of fungi, offering a potential new therapeutic strategy mdpi.comnih.govnih.gov.

Broader Biological Research Perspectives on Isothiocyanates

Beyond their fungitoxic effects, isothiocyanates exhibit a wide range of other biological activities, including anticancer and antimicrobial properties. These effects are mediated through various molecular mechanisms.

Mechanisms of Anticancer Activity in Pre-clinical Models (e.g., cell cycle arrest, apoptosis, caspase activation)

Isothiocyanates have been extensively studied for their chemopreventive and chemotherapeutic potential. Their anticancer effects are multifaceted and involve the modulation of several key cellular processes. nih.govresearchgate.netnih.gov

Cell Cycle Arrest: ITCs can inhibit the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase. For instance, phenylhexyl isothiocyanate (PHI) has been shown to induce G1 arrest in leukemia cells mdpi.com. This is often achieved by up-regulating cell cycle inhibitors like p21 mdpi.com.

Apoptosis: A primary mechanism of the anticancer activity of ITCs is the induction of apoptosis, or programmed cell death, in malignant cells nih.govresearchgate.net. This can be triggered through the generation of reactive oxygen species (ROS) and the modulation of apoptotic signaling pathways researchgate.net. For example, allyl isothiocyanate (AITC) treatment in bladder cancer cells leads to an increase in apoptotic cells in a dose-dependent manner mdpi.com.

Caspase Activation: The apoptotic cascade is often mediated by a family of proteases called caspases. ITCs have been shown to activate key executioner caspases, such as caspase-3 and caspase-9. In prostate cancer cells, AITC treatment significantly increased caspase-3 activity researchgate.net. Similarly, in bladder cancer cells, the anti-cancer effects of an AITC metabolite were associated with the activation of caspase-3 mdpi.com.

Research into Antimicrobial Properties

The antimicrobial activity of isothiocyanates extends beyond fungi to include a broad spectrum of bacteria. nih.govmdpi.com They have demonstrated both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects nih.gov. The mechanisms underlying their antibacterial action include disruption of the cell membrane, deregulation of enzymatic processes, and induction of oxidative stress nih.gov.

The chemical structure of ITCs significantly influences their antibacterial effectiveness. Aromatic isothiocyanates like benzyl-isothiocyanate (BITC) and 2-phenylethyl-isothiocyanate (PEITC) have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with BITC being particularly effective researchgate.netnih.gov. In contrast, aliphatic ITCs such as allyl isothiocyanate (AITC) have demonstrated lower antimicrobial activity in some studies nih.govnih.gov.

Enzymatic Interactions and Their Biological Implications (e.g., Myrosinase, Histone Deacetylases)

The biological activities of isothiocyanates are intricately linked to their interactions with various enzymes.

Myrosinase: The formation of isothiocyanates from their glucosinolate precursors is catalyzed by the enzyme myrosinase nih.govnih.gov. This enzymatic hydrolysis is a critical step in the bioactivation of these compounds. The activity of myrosinase is influenced by factors such as pH, which can affect the yield and type of hydrolysis products ijbcp.com. Understanding the molecular interaction between myrosinase and its substrates is crucial for optimizing the production of bioactive ITCs ijbcp.com.

Histone Deacetylases (HDACs): A key mechanism in the anticancer activity of some isothiocyanates is their ability to inhibit histone deacetylases (HDACs). mdpi.comnih.gov HDACs play a crucial role in gene expression by modifying chromatin structure nih.gov. By inhibiting HDACs, ITCs can lead to the hyperacetylation of histones, which alters chromatin and can reactivate the expression of tumor suppressor genes mdpi.commdpi.com. For example, phenylhexyl isothiocyanate has been identified as an inhibitor of HDACs in leukemia cells, leading to an accumulation of acetylated histones and subsequent cell cycle arrest mdpi.com. This epigenetic modification represents a significant pathway through which ITCs exert their therapeutic effects nih.govmdpi.com.

Chemical Compounds Mentioned

| Compound Name |

| 3-(Isothiocyanatomethyl)heptane |

| Allyl isothiocyanate (AITC) |

| Benzyl isothiocyanate (BITC) |

| Phenylhexyl isothiocyanate (PHI) |

| 2-Phenylethyl-isothiocyanate (PEITC) |

Fungitoxic Activity of Select Isothiocyanates

| Isothiocyanate | Target Fungi | Observed Effect |

|---|---|---|

| Natural and Synthetic Analogs | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae | Remarkable antifungal activity nih.govresearchgate.net |

| Benzylisothiocyanate Analogs | General Fungi | Activity inversely proportional to water solubility researchgate.net |

Anticancer Mechanisms of Isothiocyanates in Preclinical Models

| Mechanism | Example Isothiocyanate | Cell/Model System | Key Finding |

|---|---|---|---|

| Cell Cycle Arrest | Phenylhexyl isothiocyanate (PHI) | Leukemia cells | Induces G1 arrest and up-regulates p21 mdpi.com |

| Apoptosis | Allyl isothiocyanate (AITC) | Bladder cancer cells | Increases apoptotic cells in a dose-dependent manner mdpi.com |

| Caspase Activation | Allyl isothiocyanate (AITC) | Prostate and Bladder cancer cells | Increases caspase-3 activity mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Isothiocyanate Derivatives

Influence of Alkyl Chain Branching and Length on Biological Activity

The nature of the alkyl group attached to the isothiocyanate moiety plays a pivotal role in determining the compound's biological efficacy. Both the length of the alkyl chain and the presence and position of branching significantly impact activities ranging from anticancer to antimicrobial effects.

In the context of anticancer properties, particularly the inhibition of lung tumorigenesis induced by carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a clear relationship with alkyl chain length has been established. Studies comparing arylalkyl isothiocyanates have shown that increasing the chain length can enhance inhibitory potency. For instance, 6-phenylhexyl isothiocyanate (PHITC) and 4-phenylbutyl isothiocyanate (PBITC) are more potent inhibitors of NNK bioactivation in rats and mice than phenethyl isothiocyanate (PEITC), which in turn is more potent than benzyl isothiocyanate (BITC). frontiersin.org This trend suggests that longer alkyl chains contribute to greater inhibitory activity against specific carcinogenesis pathways. This is further supported by findings that 8-phenyloctyl isothiocyanate and 10-phenyldecyl isothiocyanate were stronger inhibitors than PHITC at certain doses. rsc.org Simple alkyl isothiocyanates also exhibit this trend; for example, 1-dodecyl isothiocyanate, a linear 12-carbon alkyl isothiocyanate, was identified as a potent inhibitor of NNK-induced lung tumorigenesis. mdpi.comresearchgate.net

The branching of the alkyl chain also has a profound effect. Research has demonstrated that secondary isothiocyanates can possess higher potency than their primary, linear isomers. rsc.org For example, 2-hexyl isothiocyanate showed greater potency in inhibiting lung tumorigenesis compared to 1-hexyl isothiocyanate. rsc.org This highlights that the specific placement of the isothiocyanate group along the alkyl chain is a critical determinant of biological activity.

In terms of antimicrobial activity, the relationship is more complex. Some studies suggest that shorter carbon chains may lead to more aggressive action against bacteria. mdpi.com However, other research indicates that the most active antibacterial ITCs often belong to specific aliphatic subclasses, such as x-(methylsulfinyl)alkyl or x-(methylsulfonyl)alkyl isothiocyanates. nih.gov For instance, 3-(methylthio)propyl isothiocyanate showed higher antimicrobial activity than its counterparts with longer alkyl chains. nih.gov This indicates that the optimal alkyl chain length for antimicrobial action can depend on the specific chemical class of the isothiocyanate and the target microorganism.

| Compound | Alkyl Chain Length | Relative Potency (NNK Inhibition) |

|---|---|---|

| Benzyl isothiocyanate (BITC) | 1 Carbon | Less Potent |

| Phenethyl isothiocyanate (PEITC) | 2 Carbons | Moderately Potent |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 Carbons | More Potent |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 Carbons | More Potent |

Impact of Specific Substituents on Functional Properties

The introduction of specific substituents onto the core structure of an isothiocyanate can dramatically alter its functional properties. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

In aromatic isothiocyanates, substituents on the phenyl ring have a significant impact. For example, the presence of a nitro group has been found to enhance the apoptotic activity of ITC derivatives. nih.gov Conversely, the position of a substituent is critical; a change in the configuration of a diisothiocyanate group on an aryl ring from the para to the meta position can lead to a dramatic loss of antiproliferative activity. mdpi.com The nature of the substituent also matters. While electron-donating groups like methoxy (–OMe) and methyl (–Me) groups can increase the cholinesterase inhibitory activity of phenyl ITCs, they tend to decrease their free radical scavenging ability. nih.gov In some cases, substitution can have a negative effect; for example, 4-hydroxybenzyl ITC showed much weaker antioxidant activity than the unsubstituted phenyl ITC. nih.gov

The type of ring system is also important. Aromatic ITCs are often favored for antimicrobial activity over aliphatic ones, potentially due to their enhanced ability to cross bacterial membranes. mdpi.comresearchgate.net However, modifications can sometimes be detrimental. The addition of a carbonyl (–C=O) group to benzyl isothiocyanate, forming benzoyl isothiocyanate, resulted in a decrease in inhibitory activity against Clostridia species. mdpi.comresearchgate.net

The presence of multiple isothiocyanate groups within the same molecule can lead to enhanced potency. Aliphatic diisothiocyanates, for instance, have been found to be much more active as antiproliferative agents than what would be expected from the simple presence of two isothiocyanate groups, suggesting a synergistic effect. nih.gov 1,4-diisothiocyanatobutane was identified as a highly active agent, with tubulin polymerization inhibition exceeding 85%. mdpi.com

| Substituent/Structural Feature | Effect on Biological Activity | Example Activity |

|---|---|---|

| Nitro Group (Aromatic) | Enhancement | Apoptotic Activity |

| Electron-Donating Groups (-OMe, -Me) | Increase | Cholinesterase Inhibition |

| Electron-Donating Groups (-OMe, -Me) | Decrease | Antioxidant Activity |

| Second Isothiocyanate Group (di-ITC) | Significant Increase | Antiproliferative Activity |

| Carbonyl Group (on Benzyl ITC) | Decrease | Antimicrobial (vs. Clostridia) |

| meta-position vs. para-position (di-ITC) | Dramatic Loss | Antiproliferative Activity |

Stereochemical Aspects in Isothiocyanate Biological Activity

The importance of stereochemistry is evident in studies comparing structural isomers of isothiocyanates. As noted previously, secondary isothiocyanates, where the -NCS group is attached to a secondary carbon, have demonstrated greater potency in inhibiting lung tumorigenesis than their primary isomers, where the group is at the end of a chain. rsc.org This suggests that the steric hindrance and electronic environment around the isothiocyanate group, dictated by its position, are crucial for activity. For example, studies have shown that 1,2-diphenylethyl isothiocyanate appears to be a stronger inhibitor than its isomer 2,2-diphenylethyl isothiocyanate. rsc.org

Furthermore, the development of synthetic methods to produce chiral isothiocyanates with low racemization, such as those derived from L- and D-amino acid methyl esters, underscores the scientific interest in the stereochemical aspects of this class of compounds. nih.gov The ability to synthesize and test stereochemically pure isothiocyanates is essential for elucidating the precise structural requirements for interaction with specific biological targets. nih.gov Molecular modeling studies have also been employed to understand the structural and stereochemical requirements for efficient interaction and covalent binding between isothiocyanates and their target proteins. mdpi.comnih.gov These studies reveal that stereochemistry can affect not only target binding but also the cellular uptake of the compounds, with some transport systems showing stereoselectivity. nih.govmdpi.com

Advanced Analytical Methodologies for 3 Isothiocyanatomethyl Heptane Characterization

Chromatographic Techniques for Separation and Quantification of Isothiocyanates (e.g., GC-MS, GC-O, GC×GC-ToFMS)

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like isothiocyanates. mdpi.com The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For complex analyses, GC is often coupled with various detectors to provide both quantitative and qualitative information.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification and quantification of volatile isothiocyanates. mdpi.comnih.gov In GC-MS, the gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for the definitive identification of compounds like 3-(isothiocyanatomethyl)heptane by comparing their mass spectra to spectral libraries. researchgate.netscispace.com

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. nih.gov As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like MS or FID) and the other to a sniffing port. An assessor evaluates the odor of each eluting compound, allowing for the identification of aroma-active compounds, which is particularly relevant for isothiocyanates known for their pungent smells. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-ToFMS) offers significantly enhanced separation capacity for extremely complex samples. nih.gov This technique employs two different GC columns with orthogonal separation mechanisms. The increased peak capacity and sensitivity of GC×GC coupled with the high-speed data acquisition of a ToFMS detector make it ideal for profiling trace-level isothiocyanates in intricate matrices. nih.gov

| Technique | Primary Application | Key Advantages | Relevant Findings |

|---|---|---|---|

| GC-MS | Identification and Quantification | Provides structural information (mass spectrum) for definitive identification; widely available. mdpi.comnih.gov | Successfully used to identify and quantify a wide range of volatile isothiocyanates in plant extracts and food products. scispace.comnih.govnih.gov |

| GC-O | Identification of Odor-Active Compounds | Directly links sensory perception (odor) to specific chemical compounds. nih.gov | Essential for determining the key contributors to the characteristic aroma of materials containing isothiocyanates. nih.gov |

| GC×GC-ToFMS | Analysis of Complex Volatile Profiles | Greatly enhanced separation power and sensitivity; provides structured chromatograms for easier compound classification. nih.gov | Enables the detection and identification of a greater number of volatile compounds in complex samples compared to conventional GC-MS. nih.gov |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, HRMS)

While GC-MS provides crucial information, definitive structural elucidation often requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. For isothiocyanates, the carbon atom of the -N=C=S group has a characteristic chemical shift in ¹³C NMR spectra. However, this signal is often very broad or even unobservable ("near-silent") due to quadrupolar broadening by the adjacent ¹⁴N nucleus and the structural flexibility of the -NCS group. acs.orgglaserchemgroup.comnih.gov Specialized techniques like Heteronuclear Multiple-Bond Correlation (HMBC) can be used to definitively identify this otherwise elusive carbon signal by observing its long-range coupling to nearby protons. acs.orgglaserchemgroup.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The isothiocyanate group (-N=C=S) exhibits a very strong and characteristic absorption band, typically in the region of 2050-2200 cm⁻¹, due to the asymmetric stretching vibration of the N=C=S bond. tandfonline.comnih.govchemicalpapers.com This distinct peak provides clear evidence for the presence of an isothiocyanate functionality within a molecule like this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. canada.canih.gov Unlike standard MS, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is invaluable for confirming the molecular formula of an unknown compound or for elucidating the structures of fragmentation ions in tandem mass spectrometry (MS/MS) experiments, providing deeper structural insights. canada.canih.gov

| Technique | Information Provided | Characteristic Signal for Isothiocyanate Group (-NCS) |

|---|---|---|

| ¹³C NMR | Carbon skeleton and chemical environment | δ ≈ 130-140 ppm; often a very broad or "silent" signal. acs.orgglaserchemgroup.com |

| IR Spectroscopy | Functional groups | Strong, sharp absorption band at ν ≈ 2050-2200 cm⁻¹. tandfonline.comchemicalpapers.com |

| HRMS | Elemental composition (exact mass) | Allows for the unambiguous determination of the molecular formula from a highly accurate mass measurement. canada.canih.gov |

Extraction and Sample Preparation Protocols for Isothiocyanates from Complex Matrices (e.g., SPME, SAFE, SDE)

The effective isolation of this compound from its original matrix is a critical prerequisite for accurate analysis. The choice of extraction technique depends on the nature of the sample matrix and the volatility and thermal stability of the target analyte. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, fast, and environmentally friendly technique for extracting volatile and semi-volatile compounds. mdpi.comacs.org A fused silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample. Analytes partition onto the fiber and are then thermally desorbed directly into the GC injector. HS-SPME is particularly suitable for analyzing volatile isothiocyanates in various matrices. acs.orgnih.govresearchgate.net

Solvent-Assisted Flavour Evaporation (SAFE) is a gentle distillation technique performed under high vacuum at low temperatures. nih.govmdpi.com It is ideal for isolating thermally sensitive volatile and semi-volatile compounds, preventing the formation of artifacts that can occur with higher-temperature methods. SAFE is highly effective for obtaining a comprehensive profile of flavor and aroma compounds, including isothiocyanates, from food and other biological matrices. nih.govmdpi.com

Simultaneous Distillation-Extraction (SDE) is a classical technique that combines steam distillation and solvent extraction in a single step. While effective, the use of high temperatures during distillation can potentially lead to the degradation of thermolabile compounds or the formation of artifacts. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| SPME | Adsorption/absorption of analytes onto a coated fiber. acs.org | Solvent-free, fast, simple, good for volatile compounds. mdpi.comnih.gov | Fiber lifetime can be limited; competitive adsorption may occur. acs.org |

| SAFE | High-vacuum distillation at low temperatures. mdpi.com | Gentle, minimizes artifact formation, effective for thermally sensitive compounds. nih.gov | Requires specialized glassware and high vacuum. mdpi.com |

| SDE | Combined steam distillation and solvent extraction. nih.gov | Exhaustive extraction. | Potential for thermal degradation and artifact formation. nih.gov |

Computational Chemistry and Molecular Modeling of 3 Isothiocyanatomethyl Heptane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity of 3-(isothiocyanatomethyl)heptane. nih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

The isothiocyanate (-N=C=S) group is the primary site of chemical reactivity in this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine key electronic properties. For instance, the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability.

Furthermore, the calculation of the electrostatic potential surface maps the regions of positive and negative charge on the molecule, highlighting the electrophilic and nucleophilic sites. In this compound, the carbon atom of the isothiocyanate group is expected to be highly electrophilic and thus susceptible to nucleophilic attack, a key mechanism for the biological activity of many isothiocyanates.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

| Dipole Moment | - | Measures the overall polarity of the molecule |

Note: Specific values are dependent on the level of theory and basis set used in the calculation. The table represents the types of data generated.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques to study the interaction of a ligand, such as this compound, with a biological target, typically a protein. nih.govnih.gov These methods are instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug molecule. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. nih.gov For this compound, docking studies could be performed against various protein targets known to be modulated by other isothiocyanates, such as enzymes involved in inflammatory pathways or cancer progression. nih.gov The results would provide insights into the specific amino acid residues that interact with the isothiocyanate group and the heptyl chain, guiding the design of more potent and selective analogs. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. mdpi.com Starting from a docked pose, an MD simulation calculates the trajectory of all atoms in the system by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex and the characterization of conformational changes that may occur upon binding. nih.gov For this compound, MD simulations could reveal the stability of its binding to a target protein and the key interactions that maintain the complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding |

| Interacting Residues | Tyr123, Phe256, Ser301 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein |

| Hydrophobic Interactions | Heptyl group with Val189, Leu204 | Non-polar interactions contributing to binding |

Note: This table is a hypothetical representation of data that would be generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Isothiocyanate Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are valuable tools for predicting the activity of new, untested compounds and for optimizing the structure of lead compounds to enhance their desired properties. mdpi.comnih.gov

In the context of isothiocyanates, QSAR studies have been employed to predict various biological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.net These models are built using a dataset of isothiocyanate analogs with known activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

For this compound, a QSAR model developed for a series of isothiocyanate analogs could be used to predict its potential biological activity. nih.gov By calculating the relevant molecular descriptors for this compound and inputting them into the QSAR equation, an estimated activity value can be obtained. This approach allows for the rapid screening of virtual libraries of isothiocyanate analogs to identify promising candidates for further experimental investigation. mdpi.com

Natural Occurrence and Biosynthetic Pathways of Isothiocyanates

The Glucosinolate-Myrosinase System as a Natural Source of Isothiocyanates

The primary route to the natural formation of isothiocyanates is through the enzymatic hydrolysis of glucosinolates, a class of sulfur-rich secondary metabolites. mdpi.comnih.gov This process is mediated by the enzyme myrosinase (a thioglucoside glucohydrolase). mdpi.comnih.gov In intact plant cells, glucosinolates and myrosinase are physically segregated. oregonstate.edunih.gov However, when the plant tissue is damaged, for instance by chewing, cutting, or pest attack, the enzyme and substrate come into contact, initiating the hydrolysis reaction. oregonstate.edunih.gov This defense mechanism is often referred to as the "mustard oil bomb". mdpi.comnih.gov

The hydrolysis of glucosinolates initially produces an unstable aglycone intermediate. frontiersin.org Depending on the specific glucosinolate structure and the reaction conditions (such as pH), this intermediate can rearrange to form an isothiocyanate, a nitrile, a thiocyanate, or other related compounds. oregonstate.edufrontiersin.org

Identification of Isothiocyanates in Plant Metabolomes (e.g., Brassicaceae Family)

Isothiocyanates are hallmark compounds of the Brassicaceae family, which includes a wide array of commonly consumed vegetables. numberanalytics.comwikipedia.org Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to identify and quantify isothiocyanates and their precursor glucosinolates in plant metabolomes. mdpi.commdpi.com

The table below provides examples of isothiocyanates and their corresponding glucosinolate precursors found in various cruciferous vegetables.

| Isothiocyanate | Glucosinolate Precursor | Plant Source(s) |

| Sulforaphane (B1684495) | Glucoraphanin (B191350) | Broccoli, Broccoli Sprouts oregonstate.eduresearchgate.net |

| Allyl isothiocyanate (AITC) | Sinigrin | Mustard, Horseradish oregonstate.eduplantarchives.org |

| Phenethyl isothiocyanate (PEITC) | Gluconasturtiin (B1219410) | Watercress, Turnips, Radish plantarchives.orgmdpi.com |

| Benzyl isothiocyanate (BITC) | Glucotropaeolin | Garden Cress plantarchives.org |

Enzymatic and Non-Enzymatic Transformations of Naturally Derived Isothiocyanates

Once formed, isothiocyanates can undergo further transformations, both enzymatically and non-enzymatically. In biological systems, a primary metabolic pathway for isothiocyanates is their conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferases. oregonstate.edunih.gov This initial step is part of the mercapturic acid pathway, which ultimately leads to the formation of N-acetylcysteine conjugates that are excreted. oregonstate.edunih.gov

Non-enzymatic transformations can also occur, particularly with changes in environmental conditions such as temperature and pH. For instance, during thermal processing (cooking) of cruciferous vegetables, the myrosinase enzyme can be deactivated, which can reduce the formation of isothiocyanates. mdpi.com However, some isothiocyanates can also be formed non-enzymatically under certain conditions. The stability and reactivity of isothiocyanates are influenced by their specific chemical structures. researchgate.net

Future Research Directions and Emerging Areas for 3 Isothiocyanatomethyl Heptane and Isothiocyanate Chemistry

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of isothiocyanates has traditionally relied on methods that often involve harsh reagents and limited substrate scope. However, recent research has opened up new, more efficient, and sustainable pathways. mdpi.comrsc.orgrsc.org Future research on the synthesis of 3-(Isothiocyanatomethyl)heptane could benefit from these advancements.

Modern synthetic strategies for isothiocyanates can be broadly categorized based on their starting materials. rsc.orgchemrxiv.org Type A reactions, which start from primary amines, are the most common. rsc.orgchemrxiv.org These methods often involve the in situ formation of a dithiocarbamate (B8719985) salt, followed by desulfurization using various reagents. nih.govcbijournal.com

Recent innovations have focused on developing milder and more efficient desulfurizing agents. nih.gov For instance, the use of propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) has been shown to be an effective desulfurating agent for the one-pot synthesis of isothiocyanates from primary amines. organic-chemistry.org Another approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which offers the advantage of volatile byproducts, simplifying purification. cbijournal.com

Furthermore, the development of catalytic systems for isothiocyanate synthesis is a significant area of advancement. For example, a sustainable method for the sulfurization of isocyanides to isothiocyanates has been developed using elemental sulfur and catalytic amounts of an amine base like DBU, which can be performed in green solvents. rsc.orgrsc.orgkit.edu Selenium and tellurium compounds have also been shown to catalyze the transformation of isocyanides to isothiocyanates. mdpi.com

The table below summarizes some of the modern synthetic approaches that could be adapted for the synthesis of this compound.

| Starting Material | Reagents | Key Features |

| Primary Amines | Carbon disulfide, Tosyl chloride, Triethylamine (B128534) | Facile and general protocol. organic-chemistry.org |

| Primary Amines | Carbon disulfide, Propane phosphonic acid anhydride (T3P®) | Good yields, one-pot reaction. organic-chemistry.org |

| Isocyanides | Elemental sulfur, DBU (catalytic) | Sustainable, uses green solvents. rsc.orgrsc.org |

| Aldehydes | Hydroxylamine, N-Chlorosuccinimide, Potassium thiocyanate | Starts from readily available aldehydes. nih.gov |

These novel synthetic routes offer significant advantages over traditional methods, such as the use of highly toxic thiophosgene. mdpi.comnih.gov Future research could focus on optimizing these methods for the specific synthesis of aliphatic isothiocyanates like this compound and exploring their scalability.

Expanded Applications in Chemical Biology and Medicinal Chemistry

Isothiocyanates are renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. rsc.orgfoodandnutritionjournal.orgresearchgate.net These activities stem from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic residues in biological macromolecules. nih.gov

In Medicinal Chemistry , isothiocyanates are promising therapeutic agents. They have been shown to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis in cancer cells. scielo.org.conih.gov The anticancer effects of isothiocyanates are often attributed to their ability to modulate various signaling pathways, including the activation of the Nrf2 pathway, which upregulates antioxidant and detoxification enzymes, and the inhibition of the pro-inflammatory NF-κB pathway. mdpi.comamerigoscientific.comoregonstate.edu

The potential of this compound as a medicinal agent remains to be explored. Its aliphatic structure could influence its bioavailability and target specificity compared to more commonly studied aromatic and short-chain aliphatic isothiocyanates. Future research should investigate its cytotoxic and cytostatic effects on various cancer cell lines and its potential as an anti-inflammatory agent.

In Chemical Biology , the reactivity of the isothiocyanate group makes it a valuable tool for chemical proteomics and bioconjugation. mdpi.com Isothiocyanates can be used as covalent probes to label specific cysteine or lysine (B10760008) residues in proteins, helping to identify and characterize protein function. mdpi.comnih.govresearchgate.net This reactivity has been exploited in techniques like the Edman degradation for peptide sequencing. rsc.org

The development of this compound-based probes could enable the exploration of novel biological targets. Its unique heptane (B126788) chain might direct it to specific protein binding pockets or cellular compartments. Furthermore, isothiocyanates are being utilized in the construction of DNA-encoded libraries (DELs), which are powerful tools for drug discovery. rsc.org The mild, in situ conversion of amines to isothiocyanates on a DNA-conjugated molecule allows for the divergent synthesis of various N-heterocycles, expanding the chemical diversity of these libraries. rsc.org

Advanced Mechanistic Understanding of Isothiocyanate Reactivity and Bioactivity

A deeper understanding of the mechanisms underlying the reactivity and bioactivity of isothiocyanates is crucial for the rational design of new therapeutic agents and chemical tools. The electrophilic carbon atom of the isothiocyanate group is the primary site of reaction with biological nucleophiles. nih.gov

The reaction of isothiocyanates with the thiol groups of cysteine residues in proteins to form dithiocarbamates is a key aspect of their biological activity. nih.govresearchgate.net This covalent modification can alter protein function and trigger various cellular responses. nih.gov Isothiocyanates can also react with the amine groups of lysine residues to form stable thioureas, particularly under alkaline conditions. nih.govresearchgate.net

The biological effects of isothiocyanates are often mediated by their interaction with key signaling pathways. A prominent example is the activation of the Keap1-Nrf2 pathway. oregonstate.edu Isothiocyanates react with cysteine residues on Keap1, leading to the release of the transcription factor Nrf2. oregonstate.edu Nrf2 then translocates to the nucleus and induces the expression of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes. nih.govamerigoscientific.comoregonstate.edu

Q & A

What are effective synthetic routes for 3-(isothiocyanatomethyl)heptane, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis of this compound can be approached via nucleophilic substitution using halogenated precursors such as 3-(chloromethyl)heptane or 3-(bromomethyl)heptane. For example, reacting 3-(chloromethyl)heptane with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF or THF) under reflux conditions can yield the target compound . Evidence from analogous isothiocyanate syntheses highlights the importance of solvent choice and temperature control; THF is often preferred for its ability to stabilize intermediates and improve reaction homogeneity .

Advanced Research Consideration

Contradictions in yield optimization arise from competing side reactions, such as hydrolysis of the isothiocyanate group. To mitigate this, in situ trapping methods (e.g., using lithium diisopropylamide to deprotonate intermediates) can enhance selectivity, as demonstrated in the synthesis of trialkylgermyl isothiocyanates . A comparative table of synthetic methods is proposed:

| Precursor | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 3-(Cl-methyl)heptane | KSCN | DMF | 65–70% | |

| 3-(Br-methyl)heptane | NaSCN | THF | 75–80% | |

| Germyl derivatives | LDA/THF | THF | >85% |

How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?

Basic Research Focus

Key characterization methods include:

- NMR Spectroscopy : The isothiocyanate group (-NCS) exhibits distinct NMR signals near 130–135 ppm, while the methylene protons adjacent to the functional group resonate at δ 3.8–4.2 ppm in NMR .

- IR Spectroscopy : A strong absorption band at ~2050–2100 cm confirms the -NCS group .

Advanced Research Consideration

Discrepancies in spectral data (e.g., split peaks in NMR) may arise from conformational isomerism or impurities. High-resolution GC-MS coupled with derivatization (e.g., reaction with amines to form thioureas) can distinguish between structural isomers and validate purity . For example, GC retention times and mass fragmentation patterns should align with computational predictions from PubChem or DSSTox databases .

What experimental strategies address low reactivity of the isothiocyanate group in derivatization reactions?

Advanced Research Focus

The isothiocyanate group’s reactivity is highly dependent on steric and electronic factors. In this compound, the heptane chain may impose steric hindrance, reducing reactivity with nucleophiles like amines. Strategies to enhance reactivity include:

- Microwave-assisted synthesis : Accelerates reaction kinetics by improving energy transfer .

- Catalytic activation : Lewis acids (e.g., ZnCl) can polarize the -NCS group, facilitating nucleophilic attack .

Contradictory reports on reaction efficiency (e.g., in trialkylstannyl derivatives) suggest solvent polarity and water content are critical variables. Anhydrous THF or dichloromethane is recommended to suppress hydrolysis .

How can computational modeling predict the stability and reactivity of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations can model the electronic structure of the -NCS group and its interactions with solvents or reagents. Key parameters include:

- Frontier Molecular Orbitals (FMOs) : The LUMO energy of the -NCS group indicates electrophilicity, which correlates with reactivity toward nucleophiles .

- Solvent Effects : COSMO-RS simulations predict solvation free energies, guiding solvent selection for synthetic or derivatization steps .

A comparative analysis of computed (e.g., PubChem) and experimental properties (e.g., boiling point, density) is essential to validate models .

What are the challenges in analyzing metabolic pathways of this compound in biological systems?

Advanced Research Focus

While not directly studied for this compound, analogous isothiocyanates undergo enzymatic hydrolysis to thioureas or oxidative metabolism. Key challenges include:

- Detection of metabolites : LC-MS/MS with collision-induced dissociation (CID) can identify transient intermediates .

- Enzyme specificity : Cytochrome P450 isoforms may exhibit variable activity toward the heptane chain, requiring in vitro assays with liver microsomes .

Contradictions in metabolic stability data (e.g., between in silico predictions and in vivo results) necessitate cross-validation using isotopic labeling or kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.